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Compound of Interest

Compound Name: Timiperone

Cat. No.: B1682379 Get Quote

Timiperone: A Technical Whitepaper
This document provides a comprehensive technical overview of Timiperone, a butyrophenone

derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its chemical properties, mechanism of

action, and relevant experimental protocols.

Core Data and Physicochemical Properties
Timiperone is classified as a typical antipsychotic agent.[1] Its fundamental properties are

summarized below.
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Property Value Reference

CAS Number 57648-21-2 [2][3][4][5]

Molecular Formula C22H24FN3OS

Molecular Weight 397.51 g/mol

IUPAC Name

1-(1-(3-(p-

Fluorobenzoyl)propyl)-4-

piperidyl)-2-

benzimidazolinethione

Synonyms
Timiperonum, Tolopelon,

Timiperona

SMILES

S=C1NC2=CC=CC=C2N1C3C

CN(CCCC(C4=CC=C(F)C=C4)

=O)CC3

Appearance Solid powder

Solubility Soluble in DMSO

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

Molecular Structure
Timiperone is a butyrophenone derivative. Its chemical structure is characterized by a

fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.

Molecular Structure of Timiperone

Mechanism of Action and Signaling Pathways
Timiperone's primary mechanism of action involves the antagonism of dopamine D2 and

serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine

pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this

pathway, Timiperone reduces dopaminergic neurotransmission, thereby alleviating these
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symptoms. Its antagonist activity at 5-HT2A receptors may also contribute to its antipsychotic

effects and potentially mitigate some of the extrapyramidal side effects associated with D2

receptor blockade.
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Timiperone's Antagonistic Action on D2 and 5-HT2A Receptors

Experimental Protocols
The following are generalized experimental protocols for assessing the binding affinity of

Timiperone to its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. These

are based on standard competitive radioligand binding assays.

Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Timiperone for the human dopamine D2

receptor.

Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human dopamine D2L receptor.

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

Test Compound: Timiperone.
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Non-specific Binding Control: Haloperidol (10 µM).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a

membrane fraction by centrifugation.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Assay buffer, [³H]-Spiperone, and diluted cell membranes.

Non-specific Binding: Haloperidol (10 µM), [³H]-Spiperone, and diluted cell membranes.

Competitive Binding: Varying concentrations of Timiperone, [³H]-Spiperone, and diluted

cell membranes.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound

and free radioligand. Wash the filters with cold wash buffer.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of Timiperone (the concentration that inhibits 50% of the

specific binding of the radioligand) from a concentration-response curve. Calculate the Ki

value using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1682379?utm_src=pdf-body
https://www.benchchem.com/product/b1682379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Timiperone for the human serotonin 5-HT2A

receptor.

Materials:

Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably

expressing the human 5-HT2A receptor.

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

Test Compound: Timiperone.

Non-specific Binding Control: Clozapine (10 µM).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor and

prepare a membrane fraction by centrifugation.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Assay buffer, [³H]-Ketanserin, and diluted cell membranes.

Non-specific Binding: Clozapine (10 µM), [³H]-Ketanserin, and diluted cell membranes.

Competitive Binding: Varying concentrations of Timiperone, [³H]-Ketanserin, and diluted

cell membranes.
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Incubation: Incubate the plate at 37°C for 30 minutes.

Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with

cold wash buffer.

Scintillation Counting: Measure radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for

Timiperone at the 5-HT2A receptor as described for the D2 receptor assay.
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Workflow for Competitive Radioligand Binding Assay

Clinical and Pharmacological Summary
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Clinical trials have demonstrated Timiperone's efficacy in the treatment of schizophrenia, with

some studies suggesting superiority to haloperidol in improving certain symptoms.

Pharmacological studies in animal models have shown a typical neuroleptic profile for

Timiperone. Pharmacokinetic studies in rats indicated that repeated oral administration does

not lead to tissue accumulation or altered metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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